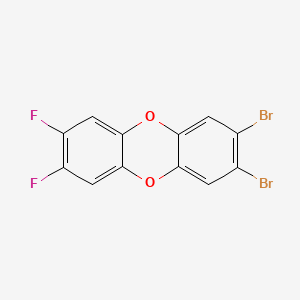
2,3-Dibromo-7,8-difluorodibenzo-P-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-7,8-difluorodibenzo-P-dioxin is a halogenated derivative of dibenzo-P-dioxin This compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to the dibenzo-P-dioxin structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-7,8-difluorodibenzo-P-dioxin typically involves the halogenation of dibenzo-P-dioxin. The process can be carried out using bromine and fluorine sources under controlled conditions. The reaction is usually conducted in an inert solvent, such as dichloromethane, at low temperatures to prevent unwanted side reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-7,8-difluorodibenzo-P-dioxin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized dibenzo-P-dioxin derivatives, while oxidation and reduction reactions can lead to different oxidation states or less halogenated compounds.
Aplicaciones Científicas De Investigación
2,3-Dibromo-7,8-difluorodibenzo-P-dioxin has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other halogenated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a tool for studying disease mechanisms.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-7,8-difluorodibenzo-P-dioxin involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions depend on the specific biological system being studied and the nature of the compound’s effects.
Comparación Con Compuestos Similares
2,3-Dibromo-7,8-difluorodibenzo-P-dioxin can be compared with other halogenated dibenzo-P-dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.
2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin: Similar structure but with different halogen atoms, leading to variations in chemical properties and reactivity.
2,3-Difluoro-7,8-dichlorodibenzo-P-dioxin: Another halogenated derivative with distinct chemical and biological properties.
Propiedades
Número CAS |
50585-43-8 |
|---|---|
Fórmula molecular |
C12H4Br2F2O2 |
Peso molecular |
377.96 g/mol |
Nombre IUPAC |
2,3-dibromo-7,8-difluorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br2F2O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
Clave InChI |
OYZFZUIMCOBMIR-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1F)F)OC3=CC(=C(C=C3O2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
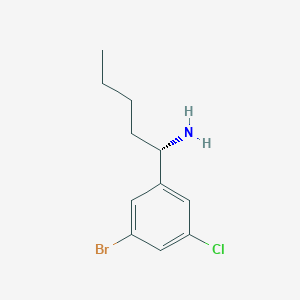
![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)

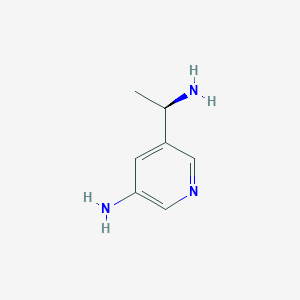
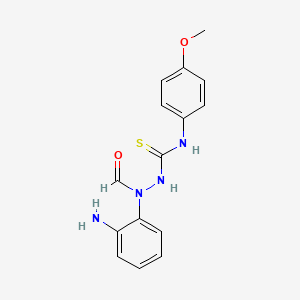
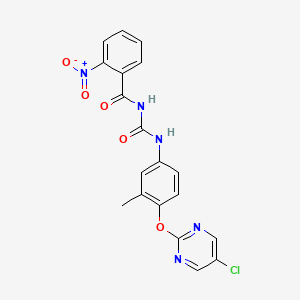

![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B12834089.png)

